1H-Tetrazole-1-acetic acid

Overview

Description

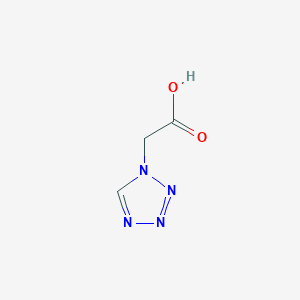

1H-Tetrazole-1-acetic acid is a nitrogen-rich heterocyclic compound featuring a tetrazole ring attached to an acetic acid moiety. This compound is known for its unique chemical properties and diverse applications in various fields, including chemistry, biology, medicine, and industry. The tetrazole ring, characterized by its five-membered structure containing four nitrogen atoms, imparts significant stability and reactivity to the molecule.

Mechanism of Action

Target of Action

1H-Tetrazole-1-acetic acid is a synthetic organic heterocyclic compound . It is used in the enzymic synthesis of cefazolin, an antibiotic used for the treatment of bacterial infections . The primary targets of this compound are therefore the bacterial cells that are susceptible to cefazolin.

Mode of Action

It is known that tetrazoles act as a bio-isosteric replacement for carboxylic acids in medicinal chemistry . This means that they can mimic the biological activity of carboxylic acids while being more stable and resistant to metabolic degradation .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the action of the antibiotic cefazolin, given that this compound is used in its enzymic synthesis . Cefazolin is a type of cephalosporin antibiotic, which works by inhibiting the synthesis of the bacterial cell wall, leading to cell death.

Pharmacokinetics

It is known that tetrazoles are metabolically stable , which suggests that they may have good bioavailability. The tetrazole function is metabolically stable . This stability could potentially lead to a longer duration of action and improved efficacy of drugs that incorporate a tetrazole moiety.

Result of Action

The result of the action of this compound is the successful synthesis of cefazolin . As part of cefazolin, it contributes to the antibiotic’s ability to inhibit bacterial cell wall synthesis and thereby kill bacterial cells.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, tetrazoles are known to be stable over a wide pH range . They are also stable to various oxidizing and reducing agents . They can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . Therefore, the action, efficacy, and stability of this compound can be influenced by the pH, presence of oxidizing or reducing agents, and temperature of its environment.

Biochemical Analysis

Biochemical Properties

1H-Tetrazole-1-acetic acid plays a significant role in biochemical reactions. It acts as a nonclassical bioisostere of carboxylic acids due to its near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Cellular Effects

Tetrazolate anions, such as those in this compound, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property influences cell function by enabling the compound to interact with various cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. Its planar structure and electron-donating and electron-withdrawing properties make it advantageous for receptor-ligand interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability and undergoes reversible polymerization under high pressure, probably through carbon–nitrogen bonding . This suggests that the effects of this compound on cellular function may change over time, depending on the conditions of the experiment.

Metabolic Pathways

This compound is involved in metabolic pathways, potentially serving as substrates for N-glucuronidation . This metabolic fate often befalls aliphatic carboxylic acids, suggesting that this compound may interact with enzymes or cofactors in similar metabolic pathways .

Transport and Distribution

Its solubility in lipids suggests that it may interact with lipid transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

Its lipid solubility suggests that it may be localized in lipid-rich areas of the cell, such as the cell membrane or certain organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Tetrazole-1-acetic acid can be synthesized through several methods. One common approach involves the reaction of primary amines with orthoesters and sodium azide in an acetic acid medium . Another method includes the use of nitriles and sodium azide in the presence of catalysts such as zinc salts or iodine . These reactions typically proceed under mild conditions and yield the desired tetrazole derivatives efficiently.

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields . Additionally, environmentally benign catalysts like L-proline have been utilized to achieve high yields with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1H-Tetrazole-1-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted tetrazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include substituted tetrazoles, amine derivatives, and various functionalized tetrazole compounds .

Scientific Research Applications

1H-Tetrazole-1-acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H-Tetrazole: A simpler tetrazole compound without the acetic acid moiety.

5-Substituted Tetrazoles: Compounds with various substituents on the tetrazole ring.

Tetrazole-5-thiol: A sulfur-containing tetrazole derivative.

Uniqueness: 1H-Tetrazole-1-acetic acid stands out due to its combination of the tetrazole ring and acetic acid moiety, which imparts unique chemical properties and reactivity. This combination enhances its solubility, stability, and potential for diverse applications compared to other tetrazole derivatives .

Biological Activity

1H-Tetrazole-1-acetic acid is a nitrogen-rich heterocyclic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biological mechanisms, pharmacological properties, and potential therapeutic uses, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered tetrazole ring attached to an acetic acid moiety. The presence of multiple nitrogen atoms confers unique stability and reactivity, making it a versatile pharmacophore in drug design.

- Chemical Formula : CHNO

- CAS Number : 21732-17-2

- Molecular Weight : 116.09 g/mol

The biological activity of this compound primarily stems from its ability to mimic carboxylic acids, acting as a bioisosteric replacement in various biochemical pathways. This property enhances its interaction with biological receptors and enzymes.

Key Mechanisms:

- Bioisosteric Replacement : The tetrazole ring can replace carboxylic acids in drug molecules, potentially altering pharmacodynamics without significantly changing the overall molecular structure.

- Receptor Interactions : The planar structure allows for effective receptor-ligand interactions, enhancing binding affinity and specificity .

Antimicrobial Properties

This compound has been studied for its antimicrobial activities. Research indicates that derivatives of this compound exhibit significant inhibitory effects against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Bacillus subtilis | 17 | |

| Pseudomonas aeruginosa | 14 |

In vitro studies have demonstrated that certain derivatives possess comparable or superior activity compared to established antibiotics.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer therapy. A notable study screened several tetrazole compounds against epidermoid cancer cell lines (A431) and colon cancer cell lines, revealing promising cytotoxic effects.

- Binding Affinity : Compounds showed binding energies ranging from -6.4305 to -6.6210 kcal/mol when interacting with the CSNK2A1 enzyme, indicating strong potential for anticancer activity .

Synthesis and Testing of Derivatives

In a recent study, various 5-substituted 1H-tetrazoles were synthesized and evaluated for their biological activity. The results indicated that these compounds exhibited a range of pharmacological effects:

- Synthesis Method : Microwave-assisted synthesis was employed to enhance yields (80–85%) within short reaction times (10–15 minutes) .

- Biological Testing : Some derivatives demonstrated antibacterial activity against multiple pathogens, while others showed antifungal properties against species such as Aspergillus flavus and Trichothecium rosium.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good metabolic stability and favorable absorption characteristics:

- Solubility : The compound's lipid solubility facilitates cellular penetration, enhancing bioavailability.

- Metabolic Pathways : It is metabolically stable and can serve as a substrate for N-glucuronidation, which may influence its pharmacological efficacy.

Properties

IUPAC Name |

2-(tetrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c8-3(9)1-7-2-4-5-6-7/h2H,1H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWAIJBHBCCLGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057686 | |

| Record name | 1H-Tetrazol-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrazol-1-acetic acid appears as a solid or liquid. May be liable to extremely rapid burning or a minor blast effect. Explosive effects largely confined to the package. No projection of fragments of appreciable size or range expected. | |

| Record name | TETRAZOL-1-ACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

21732-17-2 | |

| Record name | TETRAZOL-1-ACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1H-Tetrazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21732-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tetrazolylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021732172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Tetrazol-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-tetrazol-1-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TETRAZOLYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z73YK18GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.